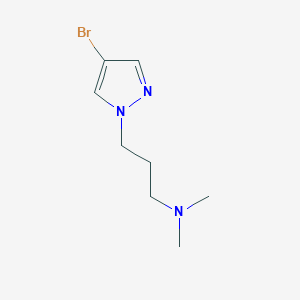
3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine is a synthetic organic compound featuring a pyrazole ring substituted with a bromine atom and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-bromo-1H-pyrazole can be prepared by reacting 4-bromoacetophenone with hydrazine hydrate under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine.
Dimethylation: Finally, the primary amine is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield secondary or primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by the bromine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or primary amines.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine serves as a versatile intermediate for constructing more complex molecules, particularly in the development of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of bioactive molecules targeting specific enzymes or receptors.
Medicine
Industry
In the chemical industry, this compound can be used as a building block for agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine typically involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group can influence binding affinity and selectivity, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
- 3-(4-Fluoro-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
- 3-(4-Methyl-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine
Uniqueness
The presence of the bromine atom in 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets and distinct reactivity patterns in synthetic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSVTHQIASKDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618922 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-53-5 | |
| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


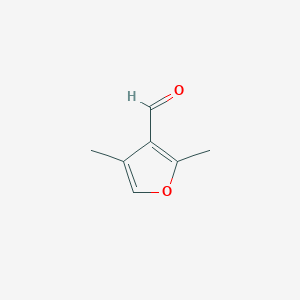
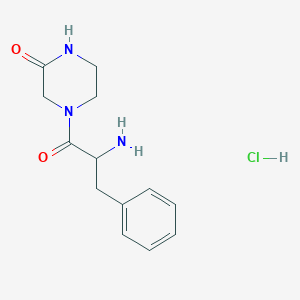
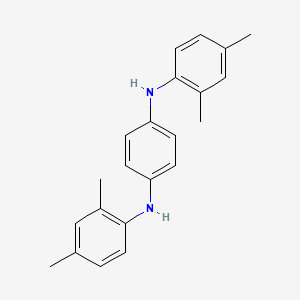



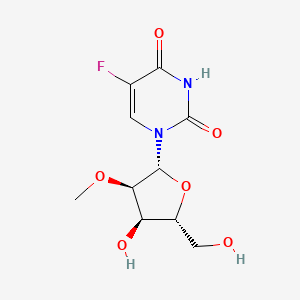
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)
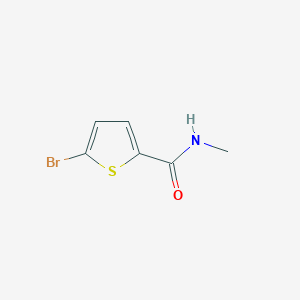

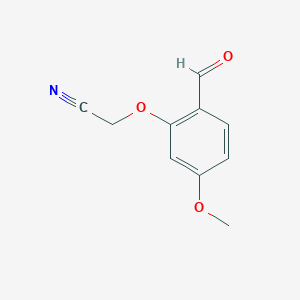
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

